2-anilino-5,6-dimethylpyrimidin-4(3H)-one
Overview
Description
2-Anilino-5,6-dimethylpyrimidin-4(3H)-one, commonly referred to as 2-ADMP, is a synthetic compound with a variety of applications in the fields of medicinal chemistry and biochemistry. It is a key intermediate in the synthesis of a wide range of pharmaceuticals and other bioactive compounds, and has been studied extensively for its potential therapeutic and biochemical effects. In
Scientific Research Applications
Cyclin-Dependent Kinase Inhibition
2-Anilino-5,6-dimethylpyrimidin-4(3H)-one derivatives have been explored for their inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. Studies reveal these compounds as potent ATP-antagonistic CDK2 inhibitors, with some showing very low nM K(i)s against CDK2. The antiproliferative and proapoptotic effects observed are consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).
Analgesic and Anti-inflammatory Agents
Compounds related to 2-anilino-5,6-dimethylpyrimidin-4(3H)-one have been synthesized and investigated for their analgesic and anti-inflammatory activities. Some derivatives have shown significant activity in this area, with certain compounds exhibiting more potent effects compared to reference standards like diclofenac sodium (Alagarsamy et al., 2007).
Crystal Structure Analysis
Research has been conducted on the crystal structure of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one analogs. Detailed analysis through techniques like X-ray crystal diffraction has provided insights into their molecular structure, which is valuable for understanding their biological interactions and potential therapeutic uses (Yılmaz et al., 2020).
Checkpoint Kinase Inhibition
2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, a related group of compounds, have been studied for their inhibitory properties against kinases like c-Src and the G2/M checkpoint kinase Wee1. These studies are crucial in developing new therapeutic agents for cancer treatment (Palmer et al., 2005).
Antioxidant Activity
Derivatives of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one have been evaluated for their antioxidant activities. They have shown potential in free radical scavenging and may serve as efficient inhibitors of free radical oxidation (Grabovskiy et al., 2019).
properties
IUPAC Name |
2-anilino-4,5-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-9(2)13-12(15-11(8)16)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHLTGBRIZBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-5,6-dimethylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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